molecular formula C18H20N2O3 B4501097 N-(4-methoxyphenyl)-4-(4-morpholinyl)benzamide

N-(4-methoxyphenyl)-4-(4-morpholinyl)benzamide

Cat. No.: B4501097
M. Wt: 312.4 g/mol
InChI Key: CBBSVCNLZDNXKI-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-4-(4-morpholinyl)benzamide is a useful research compound. Its molecular formula is C18H20N2O3 and its molecular weight is 312.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 312.14739250 g/mol and the complexity rating of the compound is 369. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Reactions

  • Synthesis of Gefitinib : N-(4-methoxyphenyl)-4-(4-morpholinyl)benzamide is involved in the synthesis of Gefitinib, highlighting its utility in creating complex molecular structures through various chemical transformations (Bo Jin et al., 2005).
  • Bischler–Napieralski Isoquinoline Synthesis : It plays a role in the Bischler–Napieralski reaction to produce isoquinolines, a class of compounds with numerous pharmacological activities (Satoshi Doi et al., 1997).

Material Science

  • Biodegradable Polyesteramides : The compound is utilized in the synthesis of biodegradable polyesteramides with pendant functional groups. This application is critical for developing new materials with potential uses in biomedical engineering (P. J. I. Veld et al., 1992).

Medicinal Chemistry

  • Gastroprokinetic Activity : Research shows its derivatives exhibit potent gastroprokinetic activity, indicating its relevance in developing treatments for gastrointestinal motility disorders (S. Kalo et al., 1995).
  • Antifungal Activities : Derivatives of this compound, specifically Co(III) complexes, have been synthesized and characterized, showing significant antifungal activity (Zhou Weiqun et al., 2005).

Pharmaceutical Applications

  • Synthesis of Selective and Potent Gastric Prokinetic Agents : Its role in synthesizing benzamides that act as selective and potent gastric prokinetic agents underscores its importance in pharmaceutical research and drug development (S. Kato et al., 1990).

Analytical Chemistry

  • Amidine Protection for Solution Phase Library Synthesis : It is used in the amidine protection, demonstrating its utility in the multiparallel solution phase synthesis of substituted benzamidines, a technique valuable in combinatorial chemistry and drug discovery (C. Bailey et al., 1999).

Properties

IUPAC Name

N-(4-methoxyphenyl)-4-morpholin-4-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3/c1-22-17-8-4-15(5-9-17)19-18(21)14-2-6-16(7-3-14)20-10-12-23-13-11-20/h2-9H,10-13H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBBSVCNLZDNXKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.